molecular formula C7H13NO3 B1274840 2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid CAS No. 53284-84-7

2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid

Cat. No.: B1274840
CAS No.: 53284-84-7
M. Wt: 159.18 g/mol
InChI Key: XLZJPHKIECMDPG-UHFFFAOYSA-N
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Description

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a derivative of glycine, an amino acid. This compound is characterized by the presence of a tetrahydro-2H-pyran ring attached to the alpha carbon of glycine. It is a white to off-white solid with a molecular formula of C7H13NO3 and a molecular weight of 159.19 g/mol .

Mechanism of Action

Target of Action

The primary target of 2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid is glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter.

Mode of Action

This compound is a derivative of glycine . As such, it may interact with glycine receptors and influence their activity.

Biochemical Analysis

Biochemical Properties

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in amino acid metabolism. These interactions are crucial for its role in cellular processes and metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in amino acid transport and metabolism, thereby impacting cellular growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular metabolism and function. At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its interactions with other biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves the reaction of glycine derivatives with tetrahydro-2H-pyran-4-yl compoundsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

  • 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetic acid
  • 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid methyl ester
  • tert-Butoxycarbonylamino-(tetrahydro-2H-pyran-4-yl)acetic acid

Comparison: Compared to these similar compounds, this compound is unique due to its specific structural configuration, which influences its reactivity and interaction with biological systems. The presence of the tetrahydro-2H-pyran ring in different positions or with different substituents can significantly alter the compound’s chemical properties and biological activity .

Properties

IUPAC Name

2-amino-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZJPHKIECMDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392002
Record name 4'-Tetrahydropyranylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53284-84-7
Record name 4'-Tetrahydropyranylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53284-84-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Reactant of Route 2
2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Reactant of Route 3
2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Reactant of Route 4
2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Reactant of Route 5
2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid
Reactant of Route 6
2-Amino-2-(tetrahydro-2h-pyran-4-yl)acetic acid

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